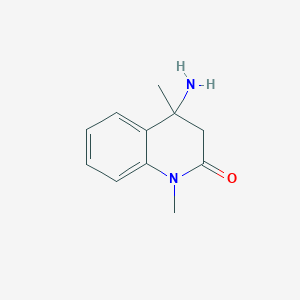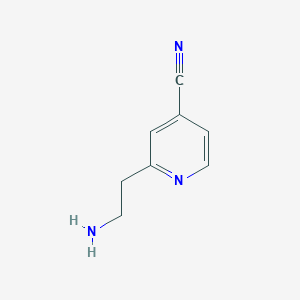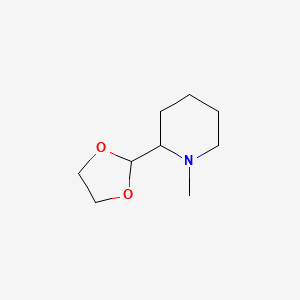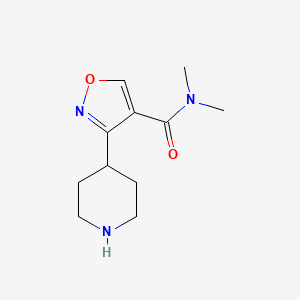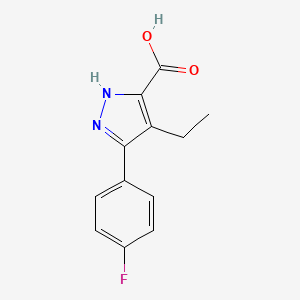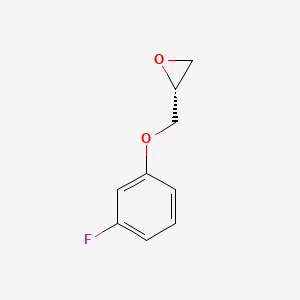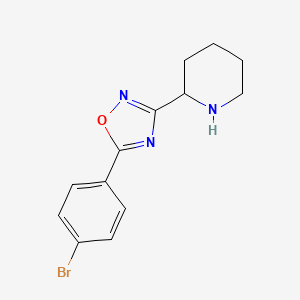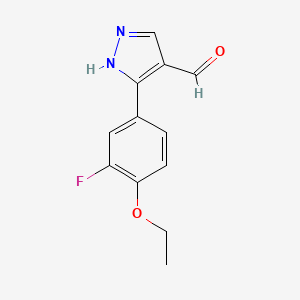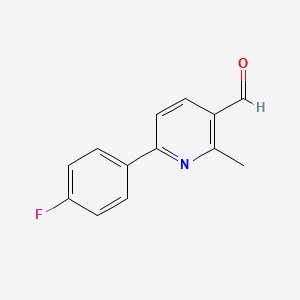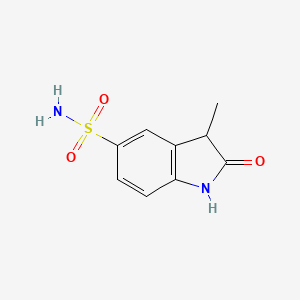
3-Methyl-2-oxoindoline-5-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 3-Méthyl-2-oxoindoline-5-sulfonamide est un composé appartenant à la classe des dérivés d'indole. Les indoles sont des systèmes hétérocycliques importants présents dans les produits naturels et les médicaments, jouant un rôle crucial en biologie cellulaire. Ce composé, comme d'autres dérivés d'indole, a suscité l'intérêt pour ses activités biologiques potentielles et ses applications dans divers domaines .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 3-Méthyl-2-oxoindoline-5-sulfonamide implique généralement le traitement de l'indolin-2-one avec de l'acide chlorosulfonique à des températures élevées (environ 70 °C) pour obtenir l'intermédiaire clé, le chlorure de 2-oxoindoline-5-sulfonyle. Cet intermédiaire est ensuite réagi avec des réactifs appropriés pour introduire le groupe méthyle en position 3 .
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques pour le 3-Méthyl-2-oxoindoline-5-sulfonamide ne soient pas largement documentées, l'approche générale implique une synthèse à grande échelle utilisant les voies de synthèse mentionnées ci-dessus. L'optimisation des conditions de réaction, telles que la température, le solvant et les catalyseurs, est cruciale pour une production efficace.
Analyse Des Réactions Chimiques
Types de réactions
Le 3-Méthyl-2-oxoindoline-5-sulfonamide subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour introduire des groupes fonctionnels supplémentaires.
Réduction : Les réactions de réduction peuvent modifier le groupe sulfonamide ou d'autres groupes fonctionnels.
Substitution : Le groupe sulfonamide peut être substitué par d'autres groupes dans des conditions appropriées.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les conditions de réaction impliquent généralement des températures contrôlées et des solvants comme le méthanol ou le toluène .
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés de sulfone, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels à la position du sulfonamide.
Applications de la recherche scientifique
Le 3-Méthyl-2-oxoindoline-5-sulfonamide a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme élément constitutif pour synthétiser des dérivés d'indole plus complexes.
Médecine : Ses effets inhibiteurs sur des kinases spécifiques en font un composé potentiel pour le développement de nouveaux agents chimiothérapeutiques.
Industrie : La structure et la réactivité uniques du composé le rendent précieux pour le développement de nouveaux matériaux et de nouveaux procédés chimiques.
Mécanisme d'action
Le mécanisme d'action du 3-Méthyl-2-oxoindoline-5-sulfonamide implique son interaction avec des cibles moléculaires telles que la tyrosine kinase de Bruton. En inhibant cette kinase, le composé peut perturber les voies de signalisation essentielles au développement, à la différenciation et à la survie des cellules B. Cette inhibition conduit à l'inhibition sélective des cellules cancéreuses, en particulier dans les malignités des cellules B .
Applications De Recherche Scientifique
3-Methyl-2-oxoindoline-5-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex indole derivatives.
Medicine: Its inhibitory effects on specific kinases make it a potential lead compound for developing novel chemotherapeutics.
Industry: The compound’s unique structure and reactivity make it valuable for developing new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Methyl-2-oxoindoline-5-sulfonamide involves its interaction with molecular targets such as Bruton’s tyrosine kinase. By inhibiting this kinase, the compound can disrupt signaling pathways critical for B-cell development, differentiation, and survival. This inhibition leads to the selective inhibition of cancerous cells, particularly in B-cell malignancies .
Comparaison Avec Des Composés Similaires
Composés similaires
2-Oxoindoline-5-sulfonamide : Manque le groupe méthyle en position 3 mais partage des activités biologiques similaires.
Chlorure de 3-méthyl-2-oxoindoline-5-sulfonyle : Un intermédiaire dans la synthèse du 3-Méthyl-2-oxoindoline-5-sulfonamide.
Acide indole-3-acétique : Une hormone végétale avec un groupe fonctionnel différent mais une structure de base indole similaire.
Unicité
Le 3-Méthyl-2-oxoindoline-5-sulfonamide est unique en raison de son schéma de substitution spécifique, qui confère des activités biologiques et une réactivité distinctes. Sa capacité à inhiber la tyrosine kinase de Bruton avec un minimum d'effets hors cible en fait un candidat prometteur pour le développement thérapeutique .
Propriétés
Formule moléculaire |
C9H10N2O3S |
|---|---|
Poids moléculaire |
226.25 g/mol |
Nom IUPAC |
3-methyl-2-oxo-1,3-dihydroindole-5-sulfonamide |
InChI |
InChI=1S/C9H10N2O3S/c1-5-7-4-6(15(10,13)14)2-3-8(7)11-9(5)12/h2-5H,1H3,(H,11,12)(H2,10,13,14) |
Clé InChI |
OTDIBWCBCLBSHK-UHFFFAOYSA-N |
SMILES canonique |
CC1C2=C(C=CC(=C2)S(=O)(=O)N)NC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


